molecular formula C15H24N2O2 B1441681 Ethyl 3-amino-4-(dipropylamino)benzoate CAS No. 1220019-65-7

Ethyl 3-amino-4-(dipropylamino)benzoate

Cat. No.: B1441681
CAS No.: 1220019-65-7
M. Wt: 264.36 g/mol
InChI Key: GKOQVEHVTGCTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-(dipropylamino)benzoate is a chemical compound with the formula C₁₅H₂₄N₂O₂ . It’s a versatile compound used in various scientific research applications.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the formula C₁₅H₂₄N₂O₂ . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the searched resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 3-amino-4-(dipropylamino)benzoate has been used in the synthesis of various complex chemical compounds. For instance, a study on the synthesis of a peptidyl 2,2-difluoro-3-aminopropionate involved ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, highlighting its role in producing potential proteinase inhibitors (Angelastro et al., 1992).
  • It has been instrumental in creating orthogonally protected 4,5-diamino-3-hydroxypentanoates, useful for synthesizing edeine analogs, showcasing its utility in synthesizing novel amino acid derivatives (Czajgucki et al., 2003).
  • In another study, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized and characterized, demonstrating its role in complex chemical reactions and spectroscopic studies (Koca et al., 2014).

Pharmaceutical Research

  • This compound has been involved in pharmaceutical research, particularly in the synthesis of novel compounds with potential antimicrobial properties. A study on the synthesis of new quinazolines as potential antimicrobial agents used a derivative of this compound, indicating its significance in developing new antimicrobial drugs (Desai et al., 2007).
  • Another study explored the synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, again highlighting the importance of this compound in pharmaceutical research, particularly in the context of developing new antiplatelet drugs (Chen et al., 2008).

Applications in Biochemistry and Molecular Studies

  • The compound has been used in the synthesis of Schiff base compounds for studying nonlinear optical properties, which is essential in the field of biochemistry and molecular studies. This demonstrates its potential in contributing to the understanding of molecular interactions and properties (Abdullmajed et al., 2021).

Properties

IUPAC Name

ethyl 3-amino-4-(dipropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-9-17(10-5-2)14-8-7-12(11-13(14)16)15(18)19-6-3/h7-8,11H,4-6,9-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOQVEHVTGCTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-(dipropylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-(dipropylamino)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-4-(dipropylamino)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-4-(dipropylamino)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-4-(dipropylamino)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-4-(dipropylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.